molecular formula C12H10FNO3 B8462881 Methyl 6-cyano-7-fluorochroman-4-carboxylate

Methyl 6-cyano-7-fluorochroman-4-carboxylate

Cat. No. B8462881
M. Wt: 235.21 g/mol
InChI Key: DPUCCPKCTQRGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyano-7-fluorochroman-4-carboxylate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-cyano-7-fluorochroman-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-cyano-7-fluorochroman-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-cyano-7-fluorochroman-4-carboxylate

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-12(15)8-2-3-17-11-5-10(13)7(6-14)4-9(8)11/h4-5,8H,2-3H2,1H3

InChI Key

DPUCCPKCTQRGON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=C(C(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I)CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
643 mg
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I) CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.